

The Discovery of Mycosporine-2-glycine in Cyanobacteria: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mycosporine-2-glycine

Cat. No.: B1260214

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycosporine-like amino acids (MAAs) are a class of water-soluble, UV-absorbing secondary metabolites produced by a wide range of organisms, including cyanobacteria. These compounds are of significant interest to the scientific and pharmaceutical communities due to their potent photoprotective properties and potential applications as natural sunscreens and antioxidants. Among the diverse family of MAAs, **Mycosporine-2-glycine** (M2G) is a relatively rare derivative first identified in cyanobacteria in the early 21st century. This technical guide provides an in-depth overview of the discovery, biosynthesis, and experimental analysis of M2G in cyanobacteria, tailored for researchers and professionals in drug development.

The first report of **Mycosporine-2-glycine** in the cyanobacterial kingdom was a significant finding, expanding the known diversity of these photoprotective compounds. This discovery was made in a unicellular cyanobacterium, identified as a species of *Euhalothcece*, which was isolated from the challenging environment of a gypsum crust in a hypersaline saltern pond in Eilat, Israel.^{[1][2][3][4]} This halotolerant cyanobacterium was observed to produce high concentrations of two primary MAAs when subjected to high light intensities, with one exhibiting a maximum absorbance at 331 nm and the other at 362 nm.^{[1][2][3]} Through meticulous purification and structural elucidation, the compound with the 331 nm absorption maximum was definitively identified as **Mycosporine-2-glycine**.^{[1][3]} This initial discovery has since been followed by the identification of M2G in other halotolerant cyanobacteria, such as *Aphanothcece*

halophytica, where it also plays a crucial role in cellular protection against environmental stressors.[\[5\]](#)[\[6\]](#)

Quantitative Data Summary

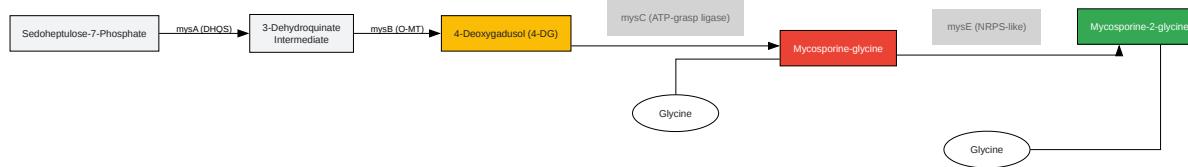
The following tables summarize key quantitative data for **Mycosporine-2-glycine** and related compounds as reported in the literature.

Table 1: Physicochemical Properties of **Mycosporine-2-glycine** (M2G)

Property	Value	Source Organism	Reference
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₇	Euhalothece sp.	[7]
Molecular Mass	302.28 g/mol	Euhalothece sp.	[7]
Absorption Maximum (λ _{max})	331 nm	Euhalothece sp.	[1] [3]
HPLC Retention Time	5.9 min	Aphanothece halophytica	[8]

Table 2: Comparative Absorption Maxima of Common Mycosporine-Like Amino Acids

Compound	Abbreviation	Absorption Maximum (λ _{max})	Reference
Mycosporine-glycine	MG	310 nm	[1] [9]
Palythine		320 nm	[9]
Asterina-330		330 nm	[1]
Mycosporine-2-glycine	M2G	331 nm	[1] [3]
Palythinal		332 nm	[1]
Shinorine	SHI	334 nm	[1] [9]
Porphyra-334	P334	334 nm	[5]


Biosynthesis of Mycosporine-2-glycine

The biosynthesis of Mycosporine-like amino acids in cyanobacteria is a complex enzymatic process that originates from intermediates of the pentose phosphate and shikimate pathways. [10][11] The core structure of MAAs, 4-deoxygadusol (4-DG), is synthesized and subsequently conjugated with amino acids.

The biosynthesis of M2G is understood to proceed through the formation of a mycosporine-glycine intermediate.[12] Current proposed pathways suggest that M2G is formed by the addition of a second glycine molecule to this intermediate. The key genes involved in the initial steps of MAA biosynthesis are well-characterized and include:

- mysA: Encodes a dehydroquinate synthase (DHQS) homolog, which is involved in the formation of the core cyclohexenone-like ring from sedoheptulose 7-phosphate.[10]
- mysB: Encodes an O-methyltransferase that methylates an intermediate to form the 4-deoxygadusol (4-DG) chromophore.[10]
- mysC: Encodes an ATP-grasp ligase that attaches a glycine residue to the 4-DG core, forming mycosporine-glycine.[10][12]

The final step in M2G biosynthesis, the addition of the second glycine, is proposed to be catalyzed by a nonribosomal peptide synthetase (NRPS)-like enzyme, potentially encoded by a gene such as mysE.[12][13]

[Click to download full resolution via product page](#)

Proposed biosynthetic pathway for **Mycosporine-2-glycine** in cyanobacteria.

Experimental Protocols

The following sections detail the methodologies for the extraction, purification, and characterization of **Mycosporine-2-glycine** from cyanobacterial biomass.

Extraction of Mycosporine-Like Amino Acids

This protocol is adapted from methodologies reported for the extraction of MAAs from halotolerant cyanobacteria.[\[5\]](#)[\[8\]](#)

Materials:

- Cyanobacterial cell paste (fresh or lyophilized)
- Methanol
- Centrifuge
- Rotary evaporator
- Sonicator (optional)

Procedure:

- Harvest cyanobacterial cells from liquid culture by centrifugation.
- To the cell pellet, add methanol. A common ratio is 8 mL of methanol per gram of fresh cell weight.[\[8\]](#)
- Resuspend the cells thoroughly in methanol. Cell disruption can be enhanced by sonication.
[\[5\]](#)
- Incubate the mixture, typically at 45°C for 2 hours, to facilitate extraction.
- Separate the cell debris from the extract by centrifugation.

- Collect the supernatant containing the MAAs.
- Repeat the extraction process on the cell pellet to ensure complete recovery of MAAs.
- Pool the supernatants and evaporate the methanol using a rotary evaporator to obtain a concentrated crude extract.

Purification of Mycosporine-2-glycine

A multi-step chromatographic approach is generally required to purify M2G to homogeneity.[\[5\]](#) [\[14\]](#)

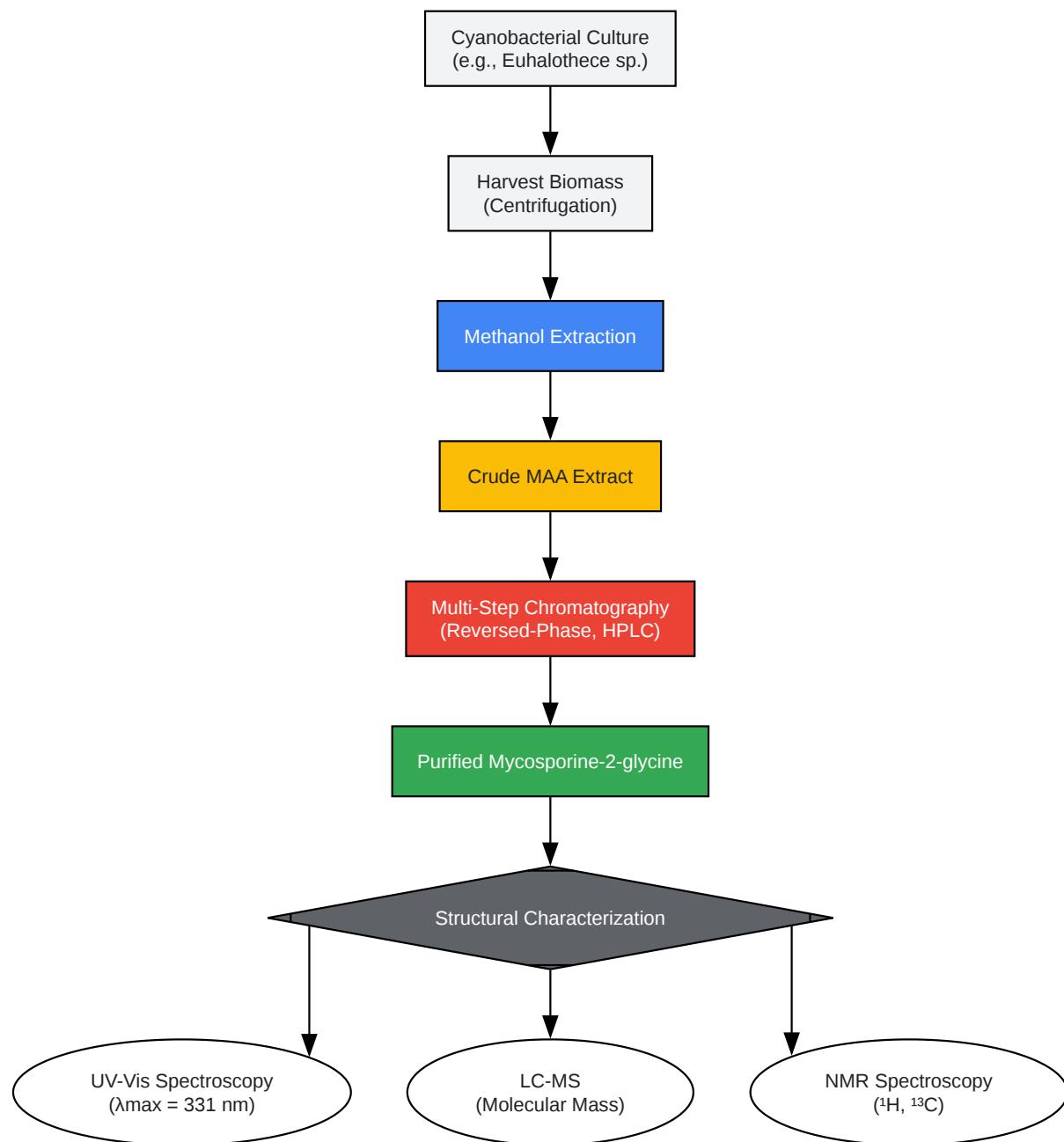
Materials:

- Crude MAA extract
- Low-pressure liquid chromatography system
- Reversed-phase chromatography columns (e.g., C18)
- Preparative High-Performance Liquid Chromatography (HPLC) system
- Solvents: Methanol, water (HPLC grade)

Procedure:

- Initial Separation (Low-Pressure Chromatography):
 - Dissolve the crude extract in an appropriate aqueous solvent.
 - Load the dissolved extract onto a reversed-phase column equilibrated with water.
 - Elute with a stepwise gradient of increasing methanol concentration (e.g., 0%, 10%, 20%, 100% methanol in water).
 - Collect fractions and monitor for the presence of M2G using a UV-Vis spectrophotometer (absorbance at 331 nm).
- Intermediate Purification (Reversed-Phase Chromatography):

- Pool the fractions containing M2G from the initial separation.
- Concentrate the pooled fractions.
- Subject the concentrated sample to a second round of reversed-phase chromatography, using a shallower gradient of methanol in water to achieve better separation.


- Final Purification (Preparative HPLC):
 - The fractions enriched with M2G are further purified using a preparative HPLC system equipped with a reversed-phase column.
 - An isocratic or fine gradient elution with a methanol/water mobile phase is typically used.
 - The peak corresponding to M2G is collected, and the purity is confirmed by analytical HPLC.

Characterization of Mycosporine-2-glycine

The structural identity of purified M2G is confirmed using a combination of spectroscopic and spectrometric techniques.[1][3][14]

Methods:

- UV-Vis Spectroscopy: The purified compound is dissolved in a suitable solvent (e.g., methanol or water), and its absorbance spectrum is recorded to determine the characteristic absorption maximum (λ_{max}) at approximately 331 nm.[1][3]
- Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to determine the molecular mass of the purified compound. Positive ion electrospray mass spectrometry is often employed.[1][14]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (^1H and ^{13}C) and two-dimensional NMR experiments are conducted to elucidate the detailed chemical structure of M2G.[1][3]
- Amino Acid Analysis: Alkaline hydrolysis of the purified compound followed by amino acid analysis is performed to confirm the presence of glycine.[1][3]

[Click to download full resolution via product page](#)

General experimental workflow for the isolation and characterization of M2G.

Conclusion

The discovery of **Mycosporine-2-glycine** in cyanobacteria has opened new avenues for research into the ecological roles and potential applications of these unique natural products. The methodologies outlined in this guide provide a framework for the isolation, purification, and characterization of M2G, enabling further investigation into its biological activities and potential for development in the pharmaceutical and cosmetic industries. As research continues, a deeper understanding of the biosynthesis and regulation of M2G in cyanobacteria will be crucial for optimizing its production and harnessing its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Mycosporine-2-glycine is the major mycosporine-like amino acid in a unicellular cyanobacterium (*Euhalothce* sp.) isolated from a gypsum crust in a hypersaline saltern pond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mycosporine-2-glycine | C₁₂H₁₈N₂O₇ | CID 23427657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Comparative Profiling and Discovery of Novel Glycosylated Mycosporine-Like Amino Acids in Two Strains of the Cyanobacterium *Scytonema* cf. *crispum* - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]
- 12. A Plastic Biosynthetic Pathway for the Production of Structurally Distinct Microbial Sunscreens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Method for the Isolation and Characterization of Mycosporine-Like Amino Acids from Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery of Mycosporine-2-glycine in Cyanobacteria: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1260214#mycosporine-2-glycine-discovery-in-cyanobacteria>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com